molecular formula C21H15ClN2O2 B2679038 2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 1272756-50-9

2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2679038
CAS No.: 1272756-50-9
M. Wt: 362.81
InChI Key: UIUHTEVUKREZAF-UHFFFAOYSA-N
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Description

“2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile” is a chemical compound. It belongs to the class of chromenes, which are heterocyclic compounds consisting of a benzene ring fused to a pyran ring . Chromenes are important structural components in natural compounds and are available in natural alkaloids, anthocyanins, tocopherols, and flavonoids .


Synthesis Analysis

The synthesis of chromeno[2,3-b]chromenes, to which this compound belongs, has been a topic of interest due to their importance in biomedicinal chemistry . There are two main approaches to the synthesis of these compounds: 1) the Diels–Alder reaction and 2) intramolecular ketalization . The Diels–Alder reaction involves the use of various o-quinone methide precursors .

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzo[h]chromene derivatives involves reactions under specific conditions to produce a variety of compounds with potential biological activities. For instance, the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate can yield 3-amino-2,3-dihydro-1H-benzo[f]chromenes, highlighting a method for producing benzo[h]chromene derivatives through [4+2] cycloaddition reactions (Lukashenko et al., 2020). Another example includes the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media, demonstrating an environmentally friendly synthetic method with good yields (Shi et al., 2006).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor properties of benzo[h]chromene derivatives. The crystal structure of a similar compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated antimicrobial activities comparable to reference agents and indicated bactericidal and fungicidal effects (Okasha et al., 2022). Additionally, the inhibitory activity of benzo[h]quinoline and benzo[h]chromene derivatives in human glioblastoma cells has been evaluated, with findings suggesting that the chromene moiety may be responsible for high cytotoxicity (Haiba et al., 2016).

Properties

IUPAC Name

2-amino-6-chloro-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c1-25-13-6-4-5-12(9-13)19-16-10-18(22)14-7-2-3-8-15(14)20(16)26-21(24)17(19)11-23/h2-10,19H,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUHTEVUKREZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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